molecular formula C12H16Cl2IN3OSi B12810876 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane

2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane

Cat. No.: B12810876
M. Wt: 444.17 g/mol
InChI Key: SKDONRICJMMUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane is a synthetic chemical reagent featuring a complex heterocyclic architecture. This compound is built on an imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules. The structure is further functionalized with chloro and iodo substituents, enhancing its potential as a versatile intermediate for metal-catalyzed cross-coupling reactions and further derivatization. The 2-[(trimethylsilyl)ethoxy]methyl group is a characteristic motif often employed in synthetic organic chemistry as a robust protecting group for sensitive functional groups, facilitating multi-step synthesis. As a research chemical, this compound is of significant interest for applications in drug discovery, agrochemical development, and materials science. It is particularly valuable for exploring new chemical space, building compound libraries for high-throughput screening, and developing novel enzyme inhibitors. Researchers can utilize this molecule as a key precursor for constructing more complex molecular architectures. This product is intended for use in controlled laboratory settings by qualified professionals. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H16Cl2IN3OSi

Molecular Weight

444.17 g/mol

IUPAC Name

2-[(5,6-dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-11-9(16-12(18)15)6-8(13)10(14)17-11/h6H,4-5,7H2,1-3H3

InChI Key

SKDONRICJMMUDF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=NC(=C(C=C2N=C1I)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Halogenation

  • The synthesis typically begins with halogenated pyridine derivatives such as 2,5-dichloro-4-iodopyridine , which serves as a precursor for the imidazo[4,5-b]pyridine ring system.
  • Palladium-catalyzed coupling reactions with appropriate amines or nitrogen nucleophiles under reflux in 1,4-dioxane with ligands like DPEPhos and bases such as potassium triphosphate or cesium carbonate are employed to construct the imidazo ring.
  • Reaction conditions involve degassed solutions under nitrogen atmosphere to prevent oxidation and side reactions.
  • Yields for these steps range from approximately 33.9% to 53.4%, depending on the specific amine and reaction parameters used.

Cyclization and Functional Group Installation

  • After initial coupling, further cyclization and functionalization steps are performed, often involving reflux with NaOH or other bases to complete ring closure and install the dichloro and iodo substituents.
  • Purification is typically achieved by filtration and recrystallization, yielding yellow to orange solids characterized by NMR and mass spectrometry confirming the structure.

Introduction of the Trimethylsilane-Protected Ethoxy Methyl Group

Preparation of 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)

  • The silyl-protected alkoxyethyl moiety is introduced using 2-(trimethylsilyl)ethoxymethyl chloride , a key reagent synthesized or commercially available.
  • Preparation of SEM-Cl involves chloromethylation of 2-(trimethylsilyl)ethanol derivatives or related methods, with purification by distillation or chromatography.

Alkylation of the Imidazo[4,5-b]pyridine Core

  • The halogenated imidazo[4,5-b]pyridine intermediate is reacted with SEM-Cl under basic conditions to form the methoxyethyl-trimethylsilane ether linkage.
  • Typical bases include sodium hydride or potassium carbonate in polar aprotic solvents such as DMF or THF.
  • The reaction is conducted at low temperatures (0°C to ambient) initially, then allowed to stir for extended periods (up to overnight) to ensure complete alkylation.
  • Workup involves quenching with aqueous ammonium chloride or water, extraction with ethyl acetate, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Alkylation of boronate intermediate with SEM-Cl Sodium hydride (60% dispersion), DMF, 0°C to RT, overnight 86.5 High yield, clean reaction profile
Alkylation with potassium carbonate, DMF, 20°C, 16 h Potassium carbonate, DMF, 20°C, 16 h 60 Moderate yield, requires purification
Alkylation of pyrazolo[3,4-b]pyridine with SEM-Cl NaH, DMF, RT, 2 h 63 Followed by hydrogenation for further modification

These conditions demonstrate the versatility of the SEM-Cl reagent in introducing the trimethylsilane-protected ethoxy methyl group onto nitrogen-containing heterocycles, applicable to the imidazo[4,5-b]pyridine scaffold.

Purification and Characterization

  • The final compound is purified by flash column chromatography using silica gel with gradients of ethyl acetate in hexanes.
  • Characterization includes ^1H NMR, ^13C NMR, mass spectrometry (ESI or APCI), and HPLC to confirm purity and structure.
  • Typical NMR signals for the trimethylsilane group appear as singlets near 0 ppm, while methylene protons of the ethoxy linker appear between 3.2–4.5 ppm.
  • Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight, including isotopic patterns from chlorine and iodine atoms.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Yield (%) Product Description
1 Pd-catalyzed coupling and cyclization 2,5-Dichloro-4-iodopyridine, amines, Pd(OAc)2, DPEPhos, bases Reflux in 1,4-dioxane, N2 atmosphere, 18 h 33.9–53.4 Halogenated imidazo[4,5-b]pyridine intermediate
2 Alkylation with SEM-Cl SEM-Cl, NaH or K2CO3, DMF or THF 0°C to RT, 16–24 h 60–86.5 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane

Research Findings and Considerations

  • The use of palladium-catalyzed cross-coupling is critical for constructing the halogenated imidazo[4,5-b]pyridine core with high regioselectivity.
  • The choice of base and solvent significantly affects the yield and purity of the alkylation step introducing the trimethylsilane group.
  • Protection of the ethoxy methyl group as a trimethylsilane ether enhances the compound’s stability and facilitates further synthetic transformations.
  • Reaction monitoring by HPLC and NMR is essential to optimize reaction times and prevent side reactions such as dehalogenation or desilylation.
  • The described methods are reproducible and scalable, suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound shares structural similarities with other imidazo[4,5-b]pyridine derivatives, differing primarily in substituents and their positions. Key comparisons include:

Compound Substituents Key Features Reference
Target Compound 5,6-Cl₂; 2-I; TMS-ether High halogenation enhances steric bulk; TMS improves lipophilicity
3-(Substituted phenyl)imidazo[4,5-b]pyridin-2-ones Phenyl groups at position 3; ketone at position 2 Anti-inflammatory/analgesic activity comparable to indomethacin
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridines Pyridyl at position 2 Antibacterial activity (MIC: 8–64 µg/mL vs. S. aureus)
Ethyl imidazo[4,5-b]pyridine carboxylates Ethoxycarbonyl groups Intermediate for hydrolytic synthesis of carboxylic acids

Key Structural Insights :

  • TMS-Ether : The trimethylsilane group likely improves membrane permeability compared to hydroxyl or unsubstituted ether analogs, a strategy commonly used to enhance bioavailability .
Pharmacological Activity

Imidazo[4,5-b]pyridine derivatives exhibit diverse biological activities, as demonstrated in comparative studies:

Activity Target Compound (Predicted) Analogues Mechanistic Notes
Anti-inflammatory Moderate (untested) 2-(Substituted phenyl)oxazolo[4,5-b]pyridines (IC₅₀: 10–50 µM vs. COX-2) Halogenation may mimic indomethacin’s arylacetic acid motif for COX-2 inhibition.
Antibacterial High (theoretical) 2-(Pyridin-3-yl) derivatives (MIC: 8–64 µg/mL vs. Gram-positive bacteria) Iodo and chloro groups could disrupt bacterial membrane integrity via halogen bonding.
Analgesic Unreported 3-Phenylimidazo[4,5-b]pyridin-2-ones (ED₅₀: 20 mg/kg in rodent models) TMS-ether may reduce gastrointestinal irritation compared to acidic NSAIDs.

Activity Insights :

  • The compound’s halogenated framework aligns with trends in antimicrobial and anti-inflammatory drug design, where halogen atoms enhance target affinity and resistance to metabolic degradation .
  • Lack of acidic protons (due to TMS-ether) may reduce ulcerogenic side effects, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Physicochemical Properties

Comparative data on solubility, logP, and stability:

Property Target Compound 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Ethyl Carboxylate Analog
logP (Predicted) 3.8–4.2 2.1–2.5 1.8–2.2
Aqueous Solubility Low (<10 µg/mL) Moderate (50–100 µg/mL) High (>200 µg/mL)
Metabolic Stability High (TMS group) Moderate Low (ester hydrolysis)

Property Insights :

  • The TMS-ether significantly increases logP, favoring blood-brain barrier penetration but reducing aqueous solubility. This trade-off necessitates formulation optimization for in vivo applications.
  • Ethyl carboxylate analogs exhibit higher solubility but lower metabolic stability due to esterase susceptibility .

Biological Activity

The compound 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[4,5-b]pyridine core with various substituents. The presence of halogen atoms (chlorine and iodine) in the structure is significant as these modifications can influence the compound's reactivity and biological interactions.

Structural Formula

C14H17Cl2IN2OSi\text{C}_{14}\text{H}_{17}\text{Cl}_2\text{I}\text{N}_2\text{O}\text{Si}

Research indicates that compounds with imidazo[4,5-b]pyridine scaffolds often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways.
  • Interference with DNA Synthesis : The compound may disrupt DNA replication processes, leading to apoptosis in rapidly dividing cells.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds:

  • Antitumor Activity : A study demonstrated that imidazo[1,2-b]pyridazine derivatives exhibited binding affinities to amyloid plaques, indicating potential use in cancer therapies targeting specific cellular pathways .
    CompoundBinding Affinity (Ki)Remarks
    411.0 nMHigh affinity for amyloid plaques
    12b336 ± 11 nMModerate affinity
  • Antimicrobial Properties : Derivatives similar to the target compound have shown effectiveness against various bacterial strains, suggesting a potential role as antimicrobial agents.
  • Neuroprotective Effects : Some studies suggest that imidazo[4,5-b]pyridine derivatives may protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Efficacy

In vitro studies on related imidazo derivatives indicated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects of imidazo derivatives suggested that these compounds could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.